PTH-(1-34) (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

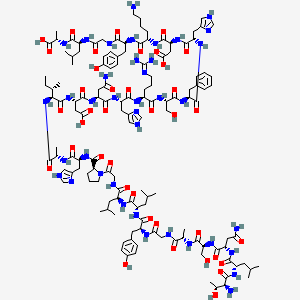

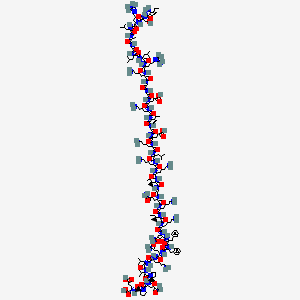

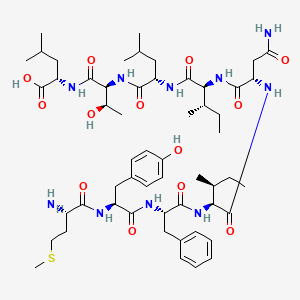

L'hormone parathyroïdienne (1-34) (rat) est un peptide synthétique qui correspond aux 34 premiers acides aminés de l'hormone parathyroïdienne naturellement présente chez le rat. Ce fragment conserve la pleine activité biologique de l'hormone native et est souvent utilisé en recherche pour étudier le métabolisme osseux et la régulation du calcium.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'hormone parathyroïdienne (1-34) (rat) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé à la chaîne peptidique liée à la résine à l'aide d'agents activateurs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC).

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage : Le peptide terminé est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de l'hormone parathyroïdienne (1-34) (rat) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir la cohérence et la pureté. Le processus est optimisé pour le rendement et la rentabilité, impliquant souvent des mesures de contrôle qualité rigoureuses.

Analyse Des Réactions Chimiques

Types de réactions

L'hormone parathyroïdienne (1-34) (rat) peut subir diverses réactions chimiques, notamment :

Oxydation : Cela peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfures à l'intérieur du peptide peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant une activité biologique modifiée.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Mutagénèse dirigée ou techniques de modification chimique.

Principaux produits

Les principaux produits de ces réactions comprennent les formes oxydées, réduites ou substituées de l'hormone parathyroïdienne (1-34) (rat), chacune ayant potentiellement des activités biologiques différentes.

Applications de la recherche scientifique

L'hormone parathyroïdienne (1-34) (rat) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Investigue le rôle de l'hormone parathyroïdienne dans l'homéostasie du calcium et le métabolisme osseux.

Médecine : Explore les applications thérapeutiques pour l'ostéoporose et autres troubles osseux. Il est utilisé pour étudier les effets de l'administration intermittente d'hormone parathyroïdienne sur la densité osseuse et la résistance.

Industrie : Employé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

L'hormone parathyroïdienne (1-34) (rat) exerce ses effets en se liant au récepteur de l'hormone parathyroïdienne de type 1 (PTH1R), un récepteur couplé aux protéines G. Cette liaison active la voie de l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'AMPc élevé active la protéine kinase A (PKA), qui à son tour phosphoryle les protéines cibles impliquées dans le métabolisme du calcium et du phosphate. Ce mécanisme améliore la formation osseuse et la réabsorption du calcium dans les reins .

Applications De Recherche Scientifique

Parathyroid hormone (1-34) (rat) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigates the role of parathyroid hormone in calcium homeostasis and bone metabolism.

Medicine: Explores therapeutic applications for osteoporosis and other bone-related disorders. It is used to study the effects of intermittent parathyroid hormone administration on bone density and strength.

Industry: Employed in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

Parathyroid hormone (1-34) (rat) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. This binding activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates target proteins involved in calcium and phosphate metabolism. This mechanism enhances bone formation and calcium reabsorption in the kidneys .

Comparaison Avec Des Composés Similaires

Composés similaires

Hormone parathyroïdienne (1-84) : L'hormone complète ayant une activité biologique similaire, mais une pharmacocinétique différente.

Peptide apparenté à l'hormone parathyroïdienne (1-34) : Partage des similitudes structurelles et se lie au même récepteur, mais a des rôles physiologiques distincts.

Tériparatide : Une forme synthétique de l'hormone parathyroïdienne (1-34) utilisée cliniquement pour le traitement de l'ostéoporose.

Unicité

L'hormone parathyroïdienne (1-34) (rat) est unique en sa capacité à imiter l'activité biologique de l'hormone complète tout en étant plus stable et plus facile à synthétiser. Sa séquence spécifique permet des études ciblées sur le métabolisme osseux et la régulation du calcium, ce qui en fait un outil précieux à la fois dans les contextes de recherche et thérapeutiques .

Propriétés

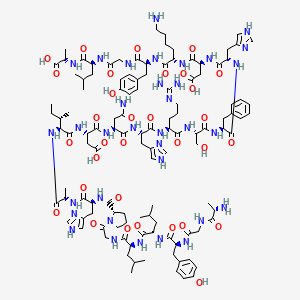

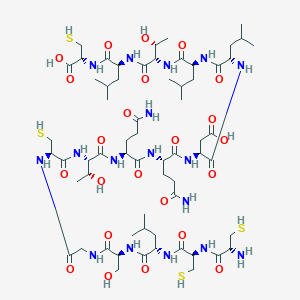

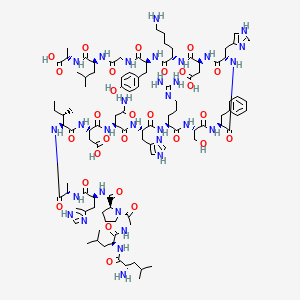

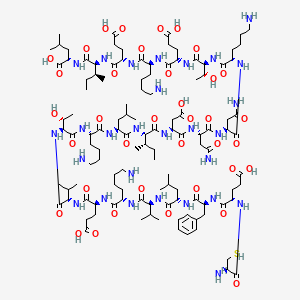

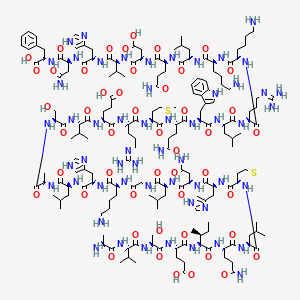

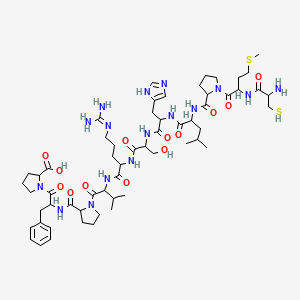

Formule moléculaire |

C180H291N55O48S2 |

|---|---|

Poids moléculaire |

4058 g/mol |

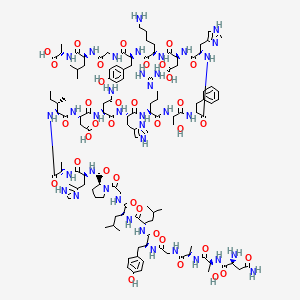

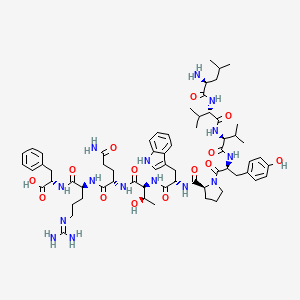

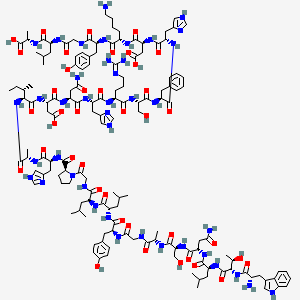

Nom IUPAC |

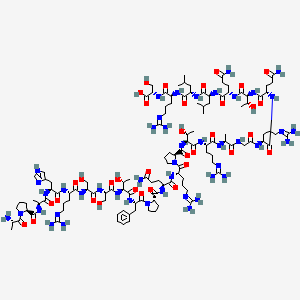

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C180H291N55O48S2/c1-23-96(18)145(235-160(264)115(50-55-140(246)247)212-172(276)131(83-236)231-176(280)142(93(12)13)232-146(250)97(19)184)177(281)216-113(48-53-135(187)240)157(261)219-121(68-91(8)9)164(268)214-117(57-64-285-22)159(263)224-125(73-102-80-195-86-202-102)167(271)225-127(75-136(188)241)169(273)217-118(65-88(2)3)148(252)200-82-138(243)205-106(41-29-32-58-181)149(253)223-124(72-101-79-194-85-201-101)166(270)220-119(66-89(4)5)161(265)204-98(20)147(251)230-132(84-237)173(277)234-143(94(14)15)174(278)215-114(49-54-139(244)245)154(258)208-109(44-35-61-197-179(190)191)152(256)213-116(56-63-284-21)158(262)210-111(46-51-133(185)238)155(259)222-123(71-100-78-199-105-40-28-27-39-104(100)105)165(269)221-122(69-92(10)11)162(266)209-110(45-36-62-198-180(192)193)151(255)206-107(42-30-33-59-182)150(254)207-108(43-31-34-60-183)153(257)218-120(67-90(6)7)163(267)211-112(47-52-134(186)239)156(260)227-129(77-141(248)249)171(275)233-144(95(16)17)175(279)228-126(74-103-81-196-87-203-103)168(272)226-128(76-137(189)242)170(274)229-130(178(282)283)70-99-37-25-24-26-38-99/h24-28,37-40,78-81,85-98,106-132,142-145,199,236-237H,23,29-36,41-77,82-84,181-184H2,1-22H3,(H2,185,238)(H2,186,239)(H2,187,240)(H2,188,241)(H2,189,242)(H,194,201)(H,195,202)(H,196,203)(H,200,252)(H,204,265)(H,205,243)(H,206,255)(H,207,254)(H,208,258)(H,209,266)(H,210,262)(H,211,267)(H,212,276)(H,213,256)(H,214,268)(H,215,278)(H,216,281)(H,217,273)(H,218,257)(H,219,261)(H,220,270)(H,221,269)(H,222,259)(H,223,253)(H,224,263)(H,225,271)(H,226,272)(H,227,260)(H,228,279)(H,229,274)(H,230,251)(H,231,280)(H,232,250)(H,233,275)(H,234,277)(H,235,264)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,190,191,197)(H4,192,193,198)/t96-,97-,98-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-/m0/s1 |

Clé InChI |

QSJWQIQDNBBZSH-NEAXTQLLSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)